1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as inhibitors of various enzymes and receptors. The molecular formula for this compound is , and it has a molar mass of approximately 206.15 g/mol .
The synthesis of 1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid can be accomplished through several methods:
Specific synthetic routes often utilize reagents such as anhydrides or carboxylic acids under controlled conditions to ensure the formation of the desired dicarboxylic acid structure. Reaction conditions such as temperature, solvent choice, and catalyst presence are critical for optimizing yield and purity.
The molecular structure of 1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid features a bicyclic framework where a pyrrole ring is fused to a pyridine ring. The carboxylic acid groups are positioned at the 3 and 5 locations on the pyrrole ring.
1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid can participate in various chemical reactions typical of carboxylic acids and heterocycles:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or solvents. Understanding these parameters is essential for controlling reaction pathways and yields.
The mechanism of action for 1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid primarily involves its interaction with biological targets such as enzymes or receptors. The compound may act as an inhibitor by binding to active sites on target proteins.
Research indicates that compounds with similar structural motifs exhibit significant biological activity against various diseases, including cancer and inflammation. The specific binding affinity and inhibition kinetics would require further investigation through experimental studies.
Relevant data from sources indicate that it may have irritant properties upon exposure .
1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid has potential applications in:
The ongoing research into this compound highlights its significance in drug discovery and development processes.
The synthesis of 1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid relies on meticulously sequenced reactions to construct its bicyclic core. A prevalent approach involves cyclocondensation of 3-aminopyrrole derivatives with carbonyl compounds, enabling regioselective ring closure [2]. Alternative routes employ acid chloride intermediates derived from precursor heterocycles; for example, picolinic acid derivatives activated with thionyl chloride undergo amidation to anchor carboxylic acid groups [10]. Multi-step strategies often incorporate protecting groups (e.g., tert-butyloxycarbonyl) to shield reactive sites during functionalization . A critical challenge is minimizing chlorinated byproducts during acid chloride formation, which arise from nucleophilic attack on activated pyridine rings [10]. Sequential Suzuki-Miyaura cross-coupling further diversifies the scaffold, as demonstrated by the palladium-catalyzed arylation of brominated intermediates [1].
Table 1: Multi-Step Synthesis Strategies for Pyrrolopyridine Derivatives
Starting Material | Key Steps | Target Intermediate | Yield (%) |
---|---|---|---|
3-Aminopyrrole | Three-component condensation | Tetrahydro-1H-pyrrolo[3,2-b]pyridin-5-one | 65–78 |
Picolinic acid | SOCl₂ activation → Amidation | N-Alkyl-N-phenylpicolinamide | 31–54 |
5-Bromo-1H-pyrrolo[2,3-b]pyridine | Suzuki coupling → Ester hydrolysis | 5-Aryl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | 17–83 |
Catalytic methods are pivotal for constructing the fused pyrrole-pyridine system. Titanium(IV) chloride-mediated cyclization enables high-yield (≥85%) ring closure via imine intermediates, as evidenced in the synthesis of 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acids [4]. Transition metal catalysis streamlines bicyclic formation; palladium catalysts facilitate Suzuki cross-coupling to introduce aryl groups at the 5-position, critical for modulating electronic properties [1]. Additionally, one-pot multicomponent reactions (e.g., combining aldehydes, amines, and activated methylene compounds) afford partially saturated analogs like 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridines [2]. The regioselectivity of these cyclizations is influenced by steric effects and catalyst choice—bulky phosphine ligands favor C5 functionalization over N-alkylation [6].
Table 2: Catalytic Cyclization Methods for Pyrrolopyridine Cores
Method | Catalyst/Reagent | Product Class | Advantages |
---|---|---|---|
Imine cyclization | TiCl₄ | 1H-Pyrrolo[2,3-c]pyridine-5-carboxylates | High regioselectivity |
Suzuki cross-coupling | Pd(PPh₃)₄/K₂CO₃ | 5-Aryl-pyrrolo[2,3-b]pyridines | Tolerance of boronic acids |
Multicomponent condensation | Acid/Base catalysts | Tetrahydro-pyrrolo[3,2-b]pyridinones | Atom economy |
The 3,5-dicarboxylic acid groups serve as handles for derivatization into pharmacologically active analogs. Esterification with ethanol/sulfuric acid yields diethyl esters, enhancing cell membrane permeability . Amide coupling remains the most versatile approach: acid chlorides react with amines (e.g., N-alkylanilines) to form mono- or bis-amides [10], while peptide-type derivatives are synthesized via diimide-mediated coupling using reagents like HATU [1] [10]. Selective mono-functionalization is achievable through transient protection of one carboxylate, as demonstrated in FGFR inhibitor synthesis where 3-carboxyl is amidated while retaining 5-carboxylic acid [6]. Notably, steric hindrance from the 3,5-positions necessitates vigorous conditions (e.g., 80°C in DMF) for complete bis-amide formation [10].
Table 3: Functionalization Reactions of Dicarboxylic Acid Derivatives
Reaction Type | Reagents/Conditions | Products | Application Scope |
---|---|---|---|
Esterification | EtOH/H₂SO₄, reflux | Diethyl 2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylate | Prodrug synthesis |
Amide coupling (acid chloride) | SOCl₂ → RNH₂/NEt₃, CH₂Cl₂ | N-Alkyl-N-phenylpicolinamides | Kinase inhibitor precursors |
Diimide-mediated | HATU/DIPEA, 80°C | Peptide-pyrrolopyridine conjugates | Bioconjugation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: